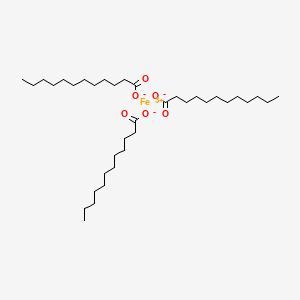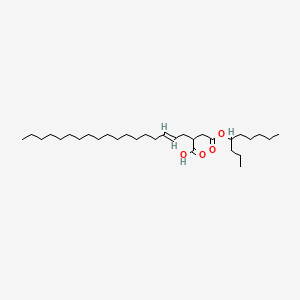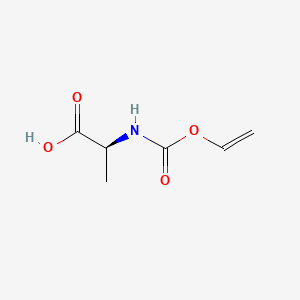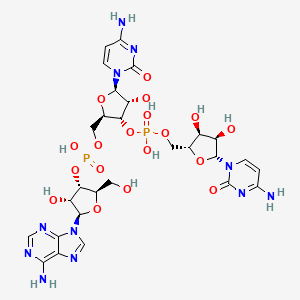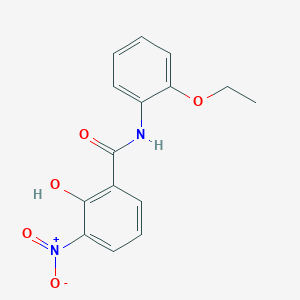
2'-Ethoxy-2-hydroxy-3-nitrobenzanilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Ethoxy-2-hydroxy-3-nitrobenzanilide is an organic compound with the molecular formula C15H14N2O5 It is a derivative of benzanilide, characterized by the presence of ethoxy, hydroxy, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Ethoxy-2-hydroxy-3-nitrobenzanilide typically involves the nitration of 2’-ethoxy-2-hydroxybenzanilide. The reaction is carried out under controlled conditions using a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction mixture is maintained at a low temperature to prevent over-nitration and to ensure the selective formation of the desired nitro compound.
Industrial Production Methods
Industrial production of 2’-Ethoxy-2-hydroxy-3-nitrobenzanilide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2’-Ethoxy-2-hydroxy-3-nitrobenzanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The ethoxy and hydroxy groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of 2’-ethoxy-2-hydroxy-3-aminobenzanilide.
Substitution: Formation of various substituted benzanilide derivatives depending on the nucleophile used.
Scientific Research Applications
2’-Ethoxy-2-hydroxy-3-nitrobenzanilide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure and biological activities.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2’-Ethoxy-2-hydroxy-3-nitrobenzanilide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound’s ability to undergo nucleophilic substitution reactions also allows it to modify biomolecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2’-Hydroxy-4-methoxy-4’-nitrobenzanilide
- 2-Chloro-2’-hydroxy-5’-nitrobenzanilide
- 2’-Hydroxy-4-nitrobenzanilide
Uniqueness
2’-Ethoxy-2-hydroxy-3-nitrobenzanilide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The combination of ethoxy, hydroxy, and nitro groups provides a distinct set of properties that differentiate it from other similar compounds.
Properties
CAS No. |
213460-63-0 |
|---|---|
Molecular Formula |
C15H14N2O5 |
Molecular Weight |
302.28 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-2-hydroxy-3-nitrobenzamide |
InChI |
InChI=1S/C15H14N2O5/c1-2-22-13-9-4-3-7-11(13)16-15(19)10-6-5-8-12(14(10)18)17(20)21/h3-9,18H,2H2,1H3,(H,16,19) |
InChI Key |
JBQXGPYNTPDFJA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Ethoxyphenyl)azo]-1-naphthol](/img/structure/B12652424.png)

